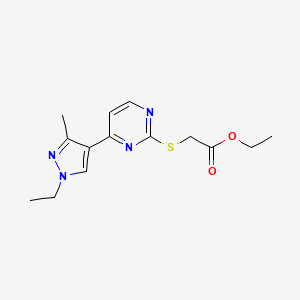![molecular formula C20H15ClN4O4S B2490324 methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 941982-41-8](/img/structure/B2490324.png)
methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and decarboxylation processes. For instance, the synthesis of ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate showcases a complex synthesis route involving three component reactions and characterization through spectral studies (Viveka et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to the specified chemical is determined through various spectroscopic techniques and crystallography. For example, the synthesis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrated the importance of X-ray crystallography in confirming regiospecific synthesis and analyzing conformational differences (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and synthesis pathways of thiophene derivatives are explored through various reactions. The creation of novel compounds via cyclocondensation of pyrazole derivatives, illustrating the diverse chemical reactions these compounds undergo, has been noted (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties, such as crystallization and hydrogen bonding patterns, are crucial for understanding the stability and solubility of these compounds. The study on the crystal structure of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate highlighted significant insights into its hydrogen bonding patterns and structural stability (Shi et al., 2005).
Chemical Properties Analysis
The analysis of chemical properties includes reactivity, potential biological activities, and interactions with various reagents. For instance, the study on the synthesis and reactions of some 2-Methyl-4-oxo-4 H -1-benzopyrans and 2-Methyl-4-oxo-4 H -1-benzo[ b ]-thiopheno[3,2- b ]pyrans provides an extensive overview of the chemical behavior and potential applications of thiophene derivatives in medicinal chemistry (Ibrahim et al., 2002).
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates via the ring opening of related carboxylates by alkoxide ions. This method is noted for its simplicity, efficiency, and economy (Sahu et al., 2015).
- In the context of drug development, specifically local anesthetics like articaine, derivatives of methyl 3-aminothiophene-2-carboxylate (a precursor) are scrutinized under the European REACH legislation for their genotoxic/mutagenic and carcinogenic potentials (Lepailleur et al., 2014).
Novel Chemical Transformations
- Innovative transformations of amino and carbonyl/nitrile groups in related thiophenes are explored for thienopyrimidine synthesis. These studies expand the chemical repertoire and provide insights into novel synthetic pathways (Pokhodylo et al., 2010).
Development of Antimicrobial and Anticancer Agents
- Some derivatives of methyl 3-aminothiophene-2-carboxylate show promising results as potential antimicrobial and anticancer agents, indicating their relevance in pharmaceutical research (Hafez et al., 2016).
Insecticidal Activity Research
- Carbamoylated and acylated pyrazolines derived from methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate have been studied for their insecticidal activities, suggesting potential applications in pest control (Hasan et al., 1996).
properties
IUPAC Name |
methyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c1-29-20(28)18-14(6-9-30-18)22-17(26)11-24-7-8-25-16(19(24)27)10-15(23-25)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUUZBKTFNSPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)
![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)